

Comprehensive Application Notes and Protocols for Ethacizine HCl Antiarrhythmic Activity Evaluation

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Compound Focus: Ethacizine hydrochloride

CAS No.: 57530-40-2

Cat. No.: S1933674

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Introduction to Ethacizine HCl and Its Antiarrhythmic Properties

Ethacizine hydrochloride (also known as Ethacizin or NIK-244) is a **Class Ic antiarrhythmic agent** that exerts its therapeutic effects primarily through **sodium channel blockade** in cardiac tissue. This compound belongs to a group of drugs characterized by their **potent inhibition** of cardiac sodium channels, resulting in significant slowing of conduction throughout the heart's electrical system, including the atria, ventricles, and His-Purkinje system. Ethacizine has demonstrated **longer-lasting effects** compared to other Class Ic antiarrhythmics like Flecainide, making it a compound of significant research interest for both basic and clinical cardiovascular investigations [1] [2]. The drug has been particularly studied in Eastern European research centers, with recent surveys investigating its use in real-world clinical practice for atrial fibrillation management [3].

The molecular structure of **Ethacizine hydrochloride** ($C_{22}H_{27}N_3O_3S \cdot HCl$) with a molecular weight of 449.99 g/mol and CAS registry number 57530-40-2 provides the foundation for its **pharmacological activity** and **physicochemical properties** [1] [2]. Ethacizine prolongs conduction time and refractory periods in various cardiac tissues while exhibiting additional **local anesthetic** and **antispasmodic activities** [4]. Its therapeutic applications include management of ventricular and supraventricular extrasystoles,

paroxysmal and non-paroxysmal ventricular and supraventricular tachycardias, and paroxysms of atrial fibrillation, including cases associated with pre-excitation syndromes like Wolff-Parkinson-White syndrome [4].

Chemical Properties and Mechanism of Action

Fundamental Chemical Characteristics

Ethacizine hydrochloride possesses specific **chemical properties** that influence both its pharmacological behavior and analytical characterization:

- **Chemical Formula:** $C_{22}H_{28}ClN_3O_3S$
- **Molecular Weight:** 449.99 g/mol
- **CAS Registry Number:** 57530-40-2
- **Appearance:** White to off-white solid
- **Solubility:** Freely soluble in DMSO (100 mg/mL, 222.23 mM), forming clear solutions [2]

The compound demonstrates **storage stability** when maintained under appropriate conditions: 2 years at $-20^{\circ}C$ in powder form, 2 weeks at $4^{\circ}C$ in DMSO solution, and 6 months at $-80^{\circ}C$ in DMSO solution [1]. The structural features of Ethacizine include elements that facilitate its **membrane interaction** and **channel blocking activity**, with a pKa of approximately 7.66, which influences its ionization state and absorption profile across physiological pH gradients [4].

Molecular Mechanisms and Cardiac Electrophysiology

Ethacizine exerts its antiarrhythmic effects primarily through **voltage-gated sodium channel blockade** in cardiac myocytes. As a Class Ic antiarrhythmic agent according to the Vaughan-Williams classification system, it demonstrates **potent inhibition** of the depolarizing sodium current responsible for phase 0 of the cardiac action potential [1] [2]. This mechanism underlies its significant effects on **conduction velocity** throughout the heart's electrical system.

The drug preferentially binds to **activated sodium channels**, stabilizing them in their inactivated state and thereby reducing the availability of sodium channels for subsequent activation. This **use-dependent**

blockade results in more pronounced effects in rapidly firing cardiac tissues, such as those found in arrhythmic foci. Ethacizine's binding kinetics show relatively **slow association and dissociation** compared to other Class I antiarrhythmics, contributing to its longer duration of action [2]. Additionally, research suggests possible secondary effects on **potassium channels**, which may contribute to its full electrophysiological profile, though these are less pronounced than its primary sodium channel blockade.

Table 1: Experimental Data on Ethacizine HCl Pharmacological Effects

Experimental Model	Dose/Concentration	Key Findings	Reference
Canine ventricular muscle	Comparative study with flecainide	Demonstrated Class Ic antiarrhythmic activity with specific electrophysiological profile	[5]
Human clinical study (CHD patients)	Therapeutic dosing	Effective arrhythmia suppression; reduced conduction with minor hemodynamic changes	[6]
SA node and PM preparations	1-300 µg direct injection	Negative chronotropic, negative inotropic, and coronary vasodilator effects	[2]

Experimental Data Summary and Pharmacological Profile

Quantitative Pharmacological Data

Ethacizine hydrochloride has been characterized through various **experimental models** and **clinical studies** that have quantified its antiarrhythmic potential and cardiovascular effects. The drug demonstrates a distinct **electrophysiological profile** compared to other Class Ic agents, with particular potency in suppressing arrhythmogenic foci across different cardiac tissues.

In vivo studies conducted on SA node and PM preparations have demonstrated that Ethacizine produces **dose-dependent effects** when administered as direct injections ranging from 1-300 µg. These effects include significant **negative chronotropic action** (reduced heart rate), **negative inotropic influence** (decreased contractility), and **coronary vasodilation** [2]. Clinical electrophysiological studies in patients with coronary heart disease have confirmed that Ethacizine effectively suppresses various forms of arrhythmias while moderately reducing conduction velocity with only minimal alterations in hemodynamic parameters and myocardial contractility [6].

Cardiac Electrophysiological Properties

Ethacizine's impact on specific cardiac conduction parameters has been systematically evaluated through both animal and human studies:

- **Conduction Velocity:** Ethacizine significantly **slows conduction** in the atria, ventricles, and particularly in the His-Purkinje system, contributing to its effectiveness in suppressing reentrant arrhythmias that depend on critical conduction pathways
- **Refractory Periods:** The drug **prolongs the duration** of refractory periods in cardiac tissues, increasing the wavelength of reentrant circuits and thereby making sustained reentry less likely
- **Automation and Excitation:** Ethacizine suppresses **abnormal automaticity** in partially depolarized cardiac fibers, which often serves as triggers for both atrial and ventricular arrhythmias

Recent survey data from the ETERNITY study initiative in Ukraine indicates that physicians report **satisfaction** with Ethacizine's performance in real-world clinical practice, particularly for maintaining and restoring sinus rhythm in patients with paroxysmal and persistent forms of atrial fibrillation, including its use in "pill in the pocket" treatment strategies [3].

Table 2: Electrophysiological and Hemodynamic Effects of Ethacizine HCl

Parameter	Effect Direction	Magnitude/Timing	Clinical Significance
Intraatrial conduction	Decreased	Significant slowing	Reduces atrial flutter/fibrillation risk
His-Purkinje conduction	Decreased	Pronounced slowing	Suppresses ventricular tachycardias

Parameter	Effect Direction	Magnitude/Timing	Clinical Significance
AV nodal conduction	Minimal effect	Less than β -blockers/verapamil	Safer in patients with conduction disease
Sinus node rate	Decreased (negative chronotropy)	Dose-dependent 1-300 μg	Reduces tachycardia but may cause bradycardia
Myocardial contractility	Decreased (negative inotropy)	Minor changes in therapeutic range	Generally well-tolerated in compensated patients

In Vitro Assay Protocols

Tissue Bath Electrophysiology Studies

The **isolated tissue preparation** provides a controlled system for evaluating Ethacizine's effects on cardiac conduction and contractility. This protocol utilizes **canine ventricular muscle** or specialized conduction tissues to quantify drug effects on action potential parameters and conduction velocity.

Materials and Methods:

- **Tissue Preparation:** Canine ventricular muscle strips or Purkinje fibers are dissected and mounted in temperature-controlled tissue baths (37°C) containing oxygenated (95% O₂, 5% CO₂) Tyrode's solution with composition (in mM): NaCl 137, KCl 4, NaH₂PO₄ 0.9, NaHCO₃ 12, CaCl₂ 1.8, MgSO₄ 0.5, and glucose 5.5 [5]
- **Stimulation Protocol:** Tissues are stimulated at basic cycle lengths of 300-1000 ms using rectangular pulses (1-2 ms duration, 1.5 times diastolic threshold voltage) delivered through platinum electrodes
- **Ethacizine Preparation:** Stock solutions are prepared in DMSO at 100 mg/mL (222.23 mM) and serially diluted in physiological saline to achieve final bath concentrations ranging from 0.1-10 μM
- **Data Acquisition:** Action potentials are recorded using conventional microelectrode techniques with 3 M KCl-filled glass microelectrodes (10-20 M Ω resistance) connected to high-impedance amplifiers

Experimental Workflow:

- Allow tissues to equilibrate for 60-90 minutes until stable electrophysiological parameters are observed

- Record baseline action potential characteristics including amplitude, duration at 50% and 90% repolarization (APD₅₀ and APD₉₀), resting membrane potential, and maximum upstroke velocity (dV/dt_{max})
- Administer Ethacizine cumulatively with 20-minute exposure periods at each concentration
- Measure changes in action potential parameters and calculate conduction velocity using multiple electrode placements when possible
- Analyze frequency-dependent effects by varying stimulation rates from 0.5-4 Hz

Cellular Electrophysiology and Sodium Channel Blockade

Voltage-clamp techniques provide direct assessment of Ethacizine's effects on cardiac sodium currents (I_{Na}), enabling detailed characterization of its blocking kinetics and state-dependent interactions.

Solutions and Compounds:

- **External Solution** (in mM): NaCl 130, CsCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, glucose 5; adjust to pH 7.4 with CsOH
- **Internal Pipette Solution** (in mM): CsF 120, NaCl 10, CsCl 10, HEPES 10, EGTA 10; adjust to pH 7.2 with CsOH
- **Ethacizine Stock**: Prepare fresh at 100 mM in DMSO with final bath concentrations typically ranging from 0.1-10 μM

Experimental Protocol:

- Isolate cardiac myocytes from guinea pig or rabbit ventricles using standard enzymatic techniques
- Establish whole-cell voltage clamp configuration with seal resistance >1 GΩ and series resistance compensation >80%
- Assess tonic block by applying a single pulse from -120 mV to -30 mV at 0.1 Hz before and after drug application
- Evaluate use-dependent block with pulse trains (30 pulses at 1-3 Hz) from -120 mV to -30 mV
- Determine voltage-dependence of steady-state inactivation using double-pulse protocols
- Analyze concentration-response relationships to calculate IC₅₀ values for sodium channel blockade

In Vivo Experimental Models

Animal Models of Arrhythmia

In vivo evaluation of Ethacizine employs **validated arrhythmia models** that recapitulate features of human cardiac rhythm disturbances. These models provide critical information about the drug's efficacy, pharmacokinetics, and hemodynamic effects in intact physiological systems.

Canine Models of Atrial and Ventricular Arrhythmia:

- **Acane Coronary Artery Occlusion/Reperfusion:** Anesthetized dogs undergo surgical occlusion of the left anterior descending coronary artery for 30 minutes followed by reperfusion to induce ventricular arrhythmias
- **Programmed Electrical Stimulation:** Conscious or anesthetized dogs with chronic myocardial infarction receive Ethacizine (0.5-2 mg/kg IV) followed by programmed stimulation to assess antiarrhythmic efficacy against inducible sustained ventricular tachycardia
- **Atrial Fibrillation Model:** Rapid atrial pacing (600-800 bpm) in anesthetized dogs establishes sustained atrial fibrillation, with Ethacizine administered as bolus (1 mg/kg IV) or infusion (0.1 mg/kg/min for 10 minutes) to evaluate termination efficacy

Dosing and Administration:

- **Intravenous Formulation:** Ethacizine is dissolved in 0.9% saline with gentle heating to achieve concentrations of 1-2 mg/mL for intravenous administration
- **Oral Administration:** For chronic dosing studies, Ethacizine is administered via oral gavage at 5-10 mg/kg in gelatin capsules or as a suspension in 0.5% methylcellulose
- **Plasma Sampling:** Serial blood samples are collected in heparinized tubes at predetermined intervals (5, 15, 30, 60, 120, 240, and 480 minutes post-dose) for pharmacokinetic analysis

Hemodynamic and Electrocardiographic Monitoring

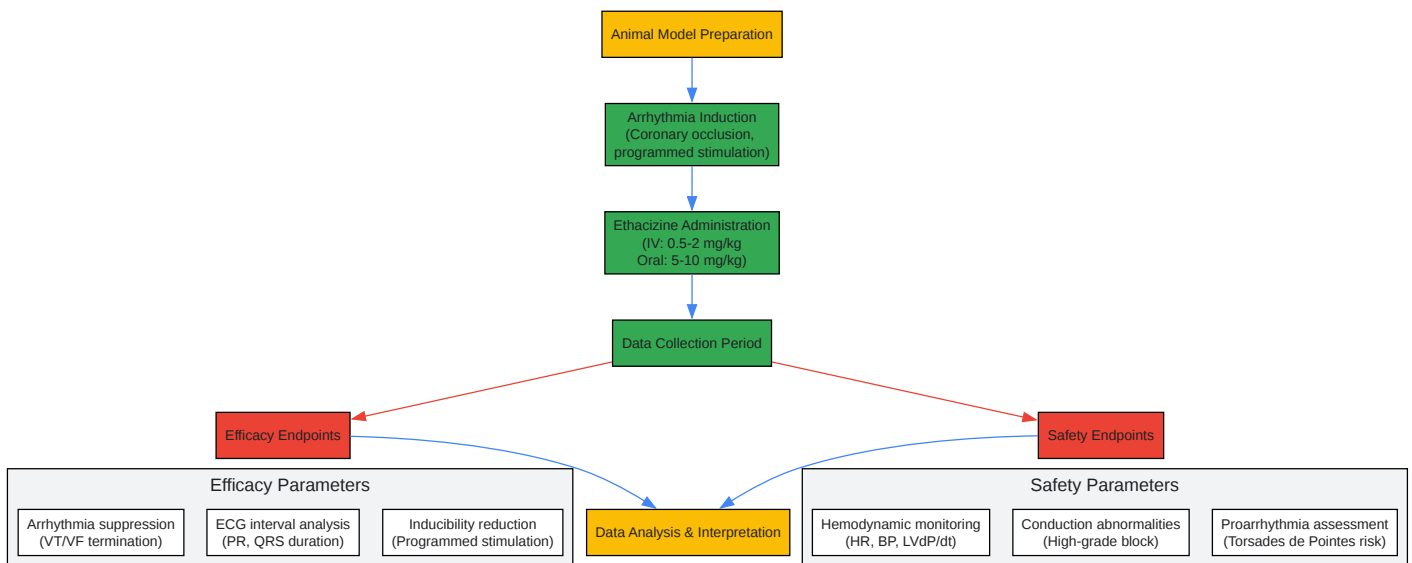
Comprehensive **cardiovascular monitoring** is essential to characterize both therapeutic and potential adverse effects of Ethacizine in conscious or anesthetized animal models.

Hemodynamic Assessment Protocol:

- Instrument animals with arterial and venous catheters for pressure measurement and drug administration
- Implant ECG electrodes for continuous recording of standard limb leads
- Allow 7-10 days recovery after surgical instrumentation before conducting experiments
- Record baseline hemodynamic parameters (heart rate, arterial pressure, left ventricular dP/dt) and ECG intervals (PR, QRS, QT, QT corrected)

- Administer **Ethacizine hydrochloride** at 0.5, 1.0, and 2.0 mg/kg IV with 60-minute intervals between doses
- Continuously monitor parameters for 4-8 hours post-administration with particular attention to QRS widening and PR prolongation

The following diagram illustrates the integrated experimental workflow for in vivo evaluation of Ethacizine's antiarrhythmic efficacy and cardiovascular effects:



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In Vivo Experimental Workflow for Ethacizine HCl Evaluation

Formulation and Stability Considerations

Analytical Methods and Quality Control

Chromatographic analysis of Ethacizine requires specific conditions to ensure accurate quantification and purity assessment across various biological matrices and formulation types.

HPLC Protocol for Ethacizine Quantification:

- **Column:** Reverse-phase C18 column (250 × 4.6 mm, 5 µm particle size)
- **Mobile Phase:** Acetonitrile:phosphate buffer (20 mM, pH 3.0) in ratio 45:55 (v/v)
- **Flow Rate:** 1.0 mL/min with detection at 254 nm
- **Retention Time:** Approximately 7.2 minutes under these conditions
- **Sample Preparation:** Plasma samples (0.5 mL) mixed with internal standard, alkalized with 0.1 M NaOH, and extracted with dichloromethane:ethyl acetate (70:30)
- **Validation Parameters:** Linearity established from 10-1000 ng/mL with intra-day and inter-day precision <10% RSD

Stability Assessment:

- **Solution Stability:** Ethacizine stock solutions in DMSO remain stable for at least 6 months when stored at -80°C
- **Plasma Stability:** No significant degradation observed after three freeze-thaw cycles or 24-hour storage at room temperature
- **Working Solutions:** Stable for 2 weeks when refrigerated at 4°C protected from light

Prolonged-Release Formulation Development

Ethacizine's relatively **narrow therapeutic window** and need for frequent dosing (3-4 times daily) in conventional formulations has prompted development of prolonged-release systems to maintain stable plasma concentrations and improve patient compliance [4].

Prolonged-Release Tablet Formulation:

- **Composition:** Ethacizine (active), interpolymer complex of polymethacrylic acid and polyethylene glycol (release modifier), lactose/microcrystalline cellulose (fillers), and lubricants

- **Manufacturing Process:** Dry granulation followed by compression to form tablets with specific hardness characteristics
- **Release Mechanism:** The interpolymer complex remains insoluble in acidic gastric environment but dissolves at intestinal pH >5, providing targeted release in the intestinal segment where optimal absorption occurs
- **Performance Characteristics:** In vitro dissolution shows <10% release in 0.1N HCl (2 hours) followed by sustained release in pH 6.8 phosphate buffer over 8-12 hours

Clinical Research Applications and Trial Design

Recent Clinical Research Findings

Ethacizine continues to be investigated in **contemporary clinical studies** that examine its efficacy and safety profile in various patient populations. The ETERNITY study (Ethacizine Evaluation for acute and chronic treatment of aRial fibrillation in real practice: UkraInian NaTional surveY) represents a significant recent initiative to document real-world usage patterns and physician satisfaction with Ethacizine for rhythm control in atrial fibrillation patients [3]. This survey of 100 practitioners examines Ethacizine's application in both paroxysmal and persistent AF, including its use in "pill in the pocket" strategies similar to those employed with propafenone and flecainide.

Recent clinical data presented in 2024 indicates promising results for Ethacizine in managing both atrial and ventricular premature contractions. A prospective analysis documented **efficacy and safety** of Ethacizine in reducing ectopic burden with a favorable side effect profile [3]. Additionally, a Ukrainian clinical study reported positive outcomes using Ethacizine according to a "pill in the pocket" strategy for restoring sinus rhythm in hypertensive patients with paroxysmal atrial fibrillation, supporting its utility in outpatient rhythm control protocols [3].

Recommendations for Future Research Applications

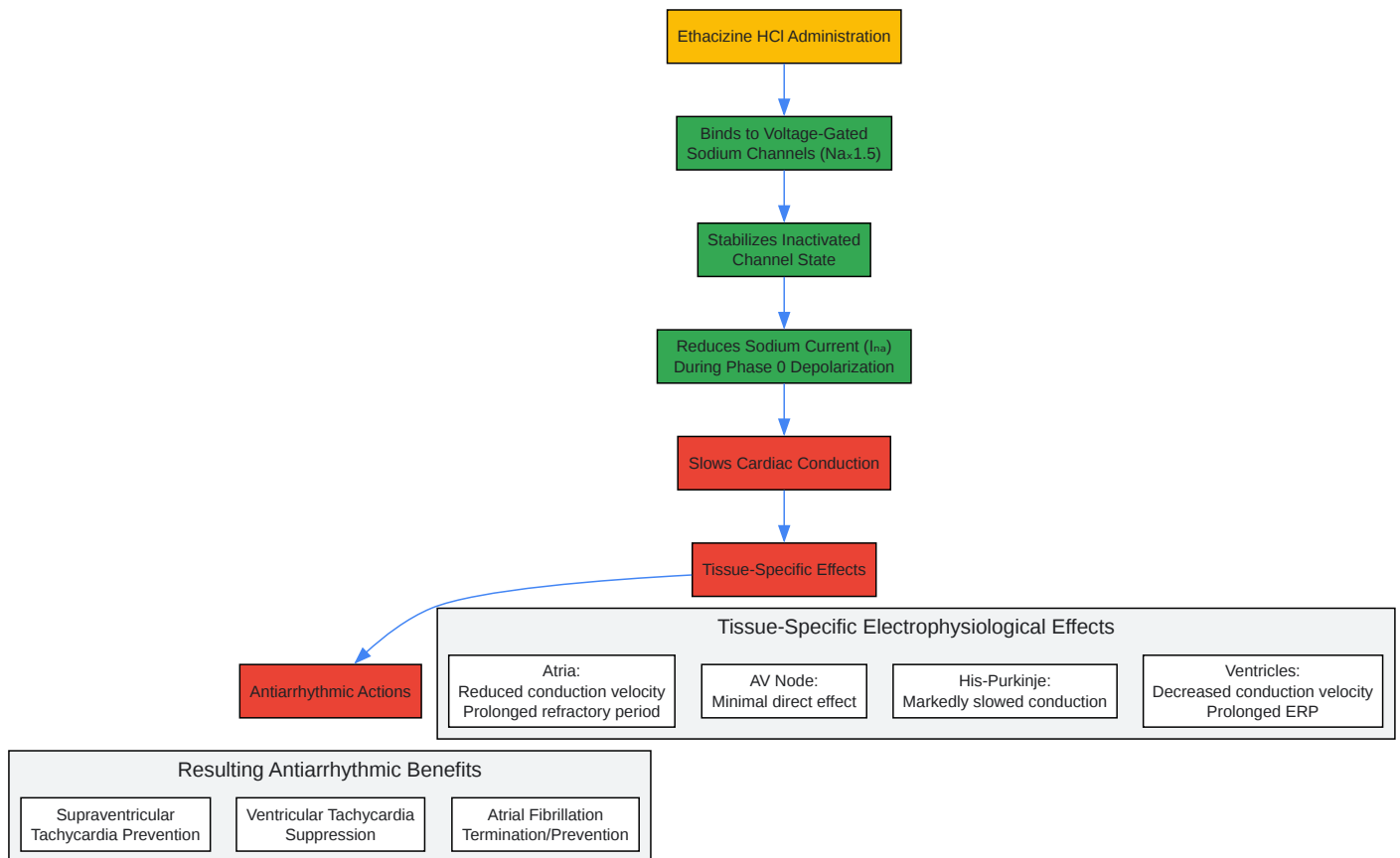
Based on current literature and emerging clinical data, several **research applications** are particularly promising for Ethacizine investigation:

- **Comparative Effectiveness Studies:** Head-to-head trials comparing Ethacizine with other Class Ic antiarrhythmics (flecainide, propafenone) in specific patient subgroups, particularly those with minimal

structural heart disease

- **Quality of Life Assessments:** Patient-reported outcomes in individuals receiving Ethacizine for rhythm control versus rate control strategies
- **Special Populations:** Evaluation of Ethacizine safety and efficacy in patients with compensated heart failure, hypertension with left ventricular hypertrophy, and other conditions where Class I antiarrhythmics require careful consideration
- **Novel Formulation Development:** Clinical testing of prolonged-release Ethacizine formulations to establish bioequivalence and potential superiority in adherence and adverse event profiles

The following diagram illustrates the molecular mechanism of Ethacizine's antiarrhythmic action and its functional consequences on cardiac electrophysiology:



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Molecular Mechanism of Ethacizine HCl Antiarrhythmic Action

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